(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
Description
The compound (1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol is a chiral diol featuring two (4R)-2,2-diethyl-1,3-dioxolane substituents. Its stereochemical configuration (1S,2S) and the presence of diethyl groups on the dioxolane rings confer unique steric and electronic properties. The molecule is synthesized via a multi-step process involving hydrolysis under basic conditions, yielding a white solid with high purity .
Properties
Molecular Formula |
C16H30O6 |
|---|---|
Molecular Weight |
318.41 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C16H30O6/c1-5-15(6-2)19-9-11(21-15)13(17)14(18)12-10-20-16(7-3,8-4)22-12/h11-14,17-18H,5-10H2,1-4H3/t11-,12-,13-,14-/m1/s1 |
InChI Key |
TXNONHSODIEOGH-AAVRWANBSA-N |
Isomeric SMILES |
CCC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(CC)CC)O)O)CC |
Canonical SMILES |
CCC1(OCC(O1)C(C(C2COC(O2)(CC)CC)O)O)CC |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Method
Starting Materials and Reagents
| Reagent/Material | Role | Notes |
|---|---|---|
| D-mannitol | Chiral starting material | Provides stereochemical backbone |
| Dimethylformamide (DMF) | Solvent | Distilled from CaH2 |
| Camphorsulfonic acid | Acid catalyst | Used in ketalization step |
| 3,3-Dimethoxypentane | Ketalizing agent | Forms 1,3-dioxolane ring |
| Sodium bicarbonate (NaHCO3) | Neutralizing agent | For work-up |
| Sodium chloride (NaCl) | Washing agent | For phase separation |
| Anhydrous sodium sulfate (Na2SO4) | Drying agent | For organic phase drying |
| Osmium tetroxide (OsO4) | Oxidant | For dihydroxylation |
| 4-Methylmorpholine N-oxide | Co-oxidant | Enhances OsO4 oxidation |
| Acetone and water | Solvent mixture | For dihydroxylation reaction |
| Dichloromethane (CH2Cl2) | Extraction solvent | For purification |
Stepwise Synthetic Procedure
Step 1: Formation of (R)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde
- D-mannitol (5.0 g, 27.45 mmol), DMF (25 mL), camphorsulfonic acid (0.25 g, 0.686 mmol), and 3,3-dimethoxypentane (9.07 g, 68.63 mmol) are combined under stirring at room temperature under inert atmosphere for 24 hours.
- After reaction, ethyl ether and saturated sodium bicarbonate solution are added, and the organic phase is separated.
- The aqueous phase is extracted twice with ethyl ether.
- Combined organic phases are washed with saturated NaCl solution, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
- This yields (1S,2S)-1,2-bis[(R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol as a white solid, used without further purification.
- Optical rotation: [α]D^26.7 +7.6° (c 5.0, CH3OH)
- Melting point: 87.9-88.4 °C
- ^1H NMR (400 MHz, CDCl3): multiplets between δ 4.20-4.10, 3.97-3.87, and other characteristic signals consistent with the diol structure.
Step 2: Preparation of Olefin Intermediate
- The olefin intermediate is prepared by Wittig reaction using the ketal aldehyde and appropriate Wittig salt in anhydrous dichloromethane and tert-butanol.
- Potassium tert-butoxide is added dropwise to the reaction mixture at room temperature.
- After stirring for 1 hour, the reaction mixture is diluted with dichloromethane and water.
- Organic layers are separated, washed with saturated NaCl solution, dried, and concentrated.
- Purification by column chromatography yields E- and Z-olefins as viscous oils in 17% and 68% yields respectively.
Step 3: Stereoselective Dihydroxylation to Yield Target Diol
- The olefin intermediate is dissolved in acetone and water.
- 4-Methylmorpholine N-oxide (0.199 g, 1.7 mmol) and aqueous osmium tetroxide (0.011 g, 0.044 mmol) are added.
- The mixture is stirred at room temperature for 3 hours.
- The reaction is quenched with saturated sodium sulfite solution and stirred for 10 minutes.
- The mixture is diluted with water and extracted with dichloromethane.
- Organic layers are combined, dried, concentrated, and purified by column chromatography.
- The syn- and anti-diols are obtained as transparent, colorless viscous oils in 12% and 72% yields respectively.
Summary Table of Key Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Product Yield (%) | Product Description |
|---|---|---|---|---|
| 1. Ketalization | Formation of 1,3-dioxolane | D-mannitol, DMF, camphorsulfonic acid, 3,3-dimethoxypentane, inert atmosphere, 24 h | Not specified (good purity) | White solid (1S,2S)-1,2-bis[(R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
| 2. Wittig Olefination | Olefin formation | Wittig salt, K tert-butoxide, CH2Cl2, tert-butanol, room temp, 1 h | E-olefin 17%, Z-olefin 68% | Clear, colorless viscous oils (olefin intermediates) |
| 3. Osmium tetroxide dihydroxylation | Stereoselective diol formation | OsO4, 4-methylmorpholine N-oxide, acetone/H2O, room temp, 3 h | syn-diol 12%, anti-diol 72% | Transparent, colorless viscous oils (target diols) |
Analytical and Purification Notes
- Purification is generally achieved by column chromatography using hexane/ethyl acetate mixtures.
- Optical rotation and melting points confirm stereochemical integrity.
- ^1H NMR spectroscopy is used for structural verification.
- Drying agents such as anhydrous sodium sulfate are essential for removing moisture before concentration.
- Solvents are rigorously dried and distilled prior to use to ensure reaction fidelity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dioxolane rings are replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: In biological research, the compound can serve as a model system for studying enzyme-catalyzed reactions and chiral recognition processes.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals, polymers, and materials with specific chiral properties.
Mechanism of Action
The mechanism by which (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and steric interactions. The dioxolane rings provide a rigid framework that can influence the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
(1S,2S)-1,2-Bis[(4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl]Ethane-1,2-Diol
- Structural Difference : Replaces diethyl groups with dimethyl on the dioxolane rings.
- Molecular Formula : C₁₂H₂₂O₆ (MW: 262.299) vs. C₁₆H₃₀O₆ (estimated for diethyl analog).
- Impact of Substituents :
- The dimethyl variant has lower molecular weight and reduced steric hindrance compared to the diethyl analog.
- Higher polarity due to smaller alkyl groups may enhance solubility in polar solvents.
- Synthesis : Similar methods apply, but reaction kinetics may differ due to steric effects .
1,2-Bis(4-Methoxyphenyl)Ethane-1,2-Diol
(1S,2S)-1,2-Bis(2-Furyl)Ethane-1,2-Diol
- Structural Difference : Furyl rings replace dioxolane groups.
- Molecular Formula : C₁₀H₁₀O₄ (MW: 194.18).
- Reactivity : Furyl groups participate in conjugate addition reactions, unlike the ether-linked dioxolane rings in the target compound.
(1S,2S)-(-)-Hydrobenzoin (1,2-Diphenylethane-1,2-Diol)
- Structural Difference : Phenyl groups instead of dioxolane rings.
- Molecular Formula : C₁₄H₁₄O₂ (MW: 214.26).
- Role in Synthesis : A classic chiral auxiliary in asymmetric catalysis. Lower polarity compared to the target compound limits solubility in aqueous systems .
Data Table: Key Properties and Reactivity
*Estimated based on structural similarity.
Biological Activity
(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol is a chiral compound that has garnered interest due to its potential biological activities. This article examines its biological properties, including antibacterial and antifungal activities, and provides insights into its synthesis and mechanisms of action.
- IUPAC Name : this compound
- CAS Number : 17454-53-4
- Molecular Formula : C16H30O6
- Molecular Weight : 318.41 g/mol
- Melting Point : 120–122 °C
Synthesis
The synthesis of this compound typically involves the reaction of diol precursors with acetal or ketal reagents under acidic conditions. Catalysts such as p-toluenesulfonic acid are often employed to facilitate the formation of the dioxolane rings. This compound can serve as a chiral building block in organic synthesis.
Antibacterial Activity
Research has indicated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria.
| Bacteria | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 625–1250 | Excellent |
| Staphylococcus epidermidis | <625 | Excellent |
| Enterococcus faecalis | 625 | Moderate |
| Pseudomonas aeruginosa | <625 | Excellent |
| Escherichia coli | >2000 | None |
| Klebsiella pneumoniae | >2000 | None |
| Proteus mirabilis | >2000 | None |
The compound displayed excellent activity against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL. It also showed significant activity against Staphylococcus epidermidis and Pseudomonas aeruginosa, while no antibacterial activity was observed against certain Gram-negative strains like E. coli, K. pneumoniae, and P. mirabilis .
Antifungal Activity
In addition to antibacterial properties, the compound was evaluated for antifungal activity against Candida albicans.
| Fungi | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | <1000 | Significant |
All tested compounds except one demonstrated significant antifungal activity against C. albicans, indicating the potential utility of this compound in treating fungal infections .
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets through hydrogen bonding and van der Waals forces. The rigid structure provided by the dioxolane rings enhances binding affinity and selectivity towards bacterial and fungal targets .
Case Studies
A study conducted on various synthesized derivatives of dioxolanes highlighted the differences in biological activity between enantiomeric and racemic structures. It was found that certain configurations exhibited superior antibacterial and antifungal effects compared to their counterparts . This emphasizes the importance of stereochemistry in the biological efficacy of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
